2-(1-Methylpiperidin-3-yl)acetic acid is a chemical compound characterized by its piperidine structure, which includes a methyl group and an acetic acid moiety. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities and applications in drug synthesis.
This compound is classified as an amino acid derivative, specifically a piperidine derivative. It is often synthesized for research purposes and is utilized in the development of pharmaceuticals. The presence of the piperidine ring contributes to its unique chemical properties, making it a subject of interest in organic synthesis and medicinal chemistry.
The synthesis of 2-(1-Methylpiperidin-3-yl)acetic acid can be achieved through several methods. Commonly, it involves the reaction of 1-methylpiperidine with acetic anhydride or acetic acid under controlled conditions. The reaction typically requires a catalyst to enhance yield and efficiency.
The molecular structure of 2-(1-Methylpiperidin-3-yl)acetic acid features:
2-(1-Methylpiperidin-3-yl)acetic acid can undergo several chemical reactions, including:
The mechanism of action for 2-(1-Methylpiperidin-3-yl)acetic acid largely depends on its interactions with biological targets. It may act as a ligand for various receptors or enzymes due to its structural features:
2-(1-Methylpiperidin-3-yl)acetic acid has several applications in scientific research:
2-(1-Methylpiperidin-3-yl)acetic acid is a nitrogen-containing heterocyclic carboxylic acid characterized by a piperidine core substituted with a methyl group on the nitrogen atom and an acetic acid moiety on the 3-position carbon. This structural configuration imparts both basic (tertiary amine) and acidic (carboxylic acid) functionalities, enabling diverse chemical behavior and salt formation capabilities. The compound belongs to the broader class of N-methylpiperidine derivatives, which are pivotal scaffolds in medicinal chemistry due to their favorable pharmacokinetic properties and ability to modulate target interactions through conformational effects.
Table 1: Systematic Identifiers for 2-(1-Methylpiperidin-3-yl)acetic Acid
Identifier Type | Value | Source |
---|---|---|
CAS Registry Number | 169253-08-1 | [2] |
IUPAC Name | 2-(1-Methylpiperidin-3-yl)acetic acid | [2] |
Molecular Formula | C₈H₁₅NO₂ | [2] |
Molecular Weight | 157.21 g/mol | [2] |
Canonical SMILES | CN1CC(CC(=O)O)CCC1 | [2] |
InChI Key | DRVBRICCCNVPBA-UHFFFAOYSA-N | [2] |
The molecule exhibits stereochemical complexity; the 3-position chiral center generates enantiomers that may display distinct biological activities. While commercial samples are often racemic, enantioselective synthesis routes exist for accessing optically pure forms [2] [4]. Its structural features include:
Piperidine derivatives have been integral to pharmaceutical development since the isolation of piperine from black pepper in the 19th century. The structural simplification of natural alkaloids containing the piperidine motif (e.g., coniine, lobeline) provided early synthetic targets. N-Alkylation strategies, particularly N-methylation, emerged as critical modifications to enhance blood-brain barrier permeability and mitigate rapid metabolism of early drug candidates. The specific acetic acid functionalization at the 3-position represents a strategic advancement designed to introduce polarity modulation within this privileged scaffold [3] [7].
The synthesis of 3-substituted piperidines accelerated in the 1990s with innovations in asymmetric hydrogenation and ring-closing metathesis. This compound class gained prominence through compounds like PF-04449913, a smoothened (Smo) inhibitor for oncology indications, where piperidine optimization directly addressed metabolic instability and solubility limitations of lead structures [3]. The incorporation of acetic acid at C3 evolved from efforts to balance lipophilicity and aqueous solubility while retaining target affinity, exemplified by its utility as:
This scaffold occupies critical chemical space in CNS and oncology drug discovery due to its optimal physiochemical profile. The pKₐ of the piperidine nitrogen (predicted ~8.5-9.5) facilitates ion trapping in acidic compartments like lysosomes, while the carboxylic acid (pKₐ ~4.5) enables tissue targeting via anion transporters. This zwitterionic character enhances solubility over non-acidified analogs without compromising membrane permeability—a key advantage demonstrated in the optimization of hedgehog pathway inhibitors where reduced cLogD directly correlated with improved metabolic stability [3].
Table 2: Role of Piperidine-Acetic Acid Hybrids in Drug Design
Design Objective | Structural Contribution | Therapeutic Outcome |
---|---|---|
Metabolic Stabilization | Replacement of metabolically labile groups with acetic acid | Reduced CYP450 clearance (e.g., human in vitro CLᵢₙₜ from 314 → 0 μL/min/kg) [3] |
Solubility Enhancement | Ionizable carboxylic acid at physiological pH | >30-fold solubility increase vs. non-acidic analogs (e.g., 37 μg/mL vs. <1 μg/mL) [3] |
Conformational Restriction | Steric constraint from 3-position substitution | Improved target selectivity in kinase inhibitors |
Prodrug Functionalization | Carboxylate as esterification site | Enhanced oral bioavailability (e.g., ester prodrugs showing >50% absorption) [6] |
The scaffold’s versatility extends to multiple therapeutic areas:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9